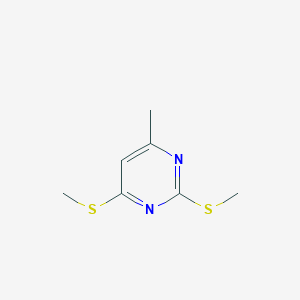

4-Methyl-2,6-bis(methylsulfanyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,6-bis(methylsulfanyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S2/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMNCTNUNURQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285477 | |

| Record name | 4-methyl-2,6-bis(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6308-41-4 | |

| Record name | NSC42032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-2,6-bis(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Thermodynamic Profiling and Stability Management of Bis(methylsulfanyl)pyrimidine Scaffolds

Executive Summary

Bis(methylsulfanyl)pyrimidine derivatives represent a critical class of "masked" electrophiles in drug discovery. Unlike their chloropyrimidine counterparts, which are kinetically unstable and prone to hydrolysis, methylsulfanyl (SMe) variants exhibit exceptional thermodynamic stability under ambient conditions. Their utility lies in a controlled thermodynamic destabilization strategy: the oxidation of the sulfide to a sulfone (

This guide provides a technical analysis of the thermodynamic baselines of these scaffolds, focusing on the dichotomy between the 2,4- and 4,6-isomers, and details self-validating protocols for managing their activation and stability.

Part 1: Molecular Architecture & Thermodynamic Baselines

To manipulate these scaffolds effectively, one must understand the electronic causality governing their stability. The methylsulfanyl group is a

Isomeric Dichotomy: 2,4- vs. 4,6-Bis(methylsulfanyl)pyrimidine

The thermodynamic stability of the scaffold depends heavily on the substitution pattern.

-

4,6-Bis(methylsulfanyl)pyrimidine:

-

Symmetry & Stability: This isomer is

symmetric. The electron density donated by the sulfur atoms at positions 4 and 6 is distributed symmetrically into the ring nitrogen atoms. -

Thermodynamics: It is generally more thermodynamically stable than the 2,4-isomer due to minimized steric strain and symmetric resonance stabilization.

-

Reactivity: Nucleophilic attack at C-2 is difficult due to the shielding by the flanking ring nitrogens and the lack of a good leaving group at that position (unless substituted).

-

-

2,4-Bis(methylsulfanyl)pyrimidine:

-

Asymmetry: This molecule lacks symmetry, creating distinct electronic environments.

-

Electronic Vector: The C-2 position is inherently more electrophilic (being flanked by two nitrogens) than the C-4 position. However, the strong donation from the SMe groups passivates this electrophilicity, rendering the molecule inert to hydrolysis under neutral conditions.

-

Regioselectivity Paradox: While 2,4-dichloropyrimidines favor SNAr at C-4 (kinetic control), 2,4-bis(methylsulfanyl)pyrimidines—upon activation—can show divergent regioselectivity (C-2 vs C-4) depending on the leaving group "hardness" (sulfone vs. sulfoxide) and catalyst coordination.

-

The Stability-Reactivity Trade-off

The SMe group acts as a thermodynamic "anchor."

-

Ground State: High stability. The C-S bond is strong, and the resonance donation (

effect) stabilizes the electron-deficient pyrimidine ring. -

Activated State: Upon oxidation to

, the substituent becomes strongly electron-withdrawing (

Part 2: Oxidative Thermodynamics (The Critical Transformation)

The conversion of the stable sulfide to the reactive sulfone is the primary vector for utilizing these compounds. This process must be controlled to prevent over-oxidation or degradation.

Mechanism of Activation

The oxidation proceeds in two thermodynamically distinct steps:

-

Sulfide

Sulfoxide ( -

Sulfoxide

Sulfone (

Visualization: Activation & Regioselectivity Pathway

The following diagram illustrates the workflow for activating the 2,4-isomer and the resulting regiochemical outcomes.

Caption: Activation pathway of 2,4-bis(methylsulfanyl)pyrimidine showing the transition from stable precursor to reactive electrophile.

Part 3: Experimental Protocols

Protocol A: Accelerated Stability Assessment Program (ASAP)

Purpose: To validate the storage stability and hydrolytic resistance of the sulfide scaffold.

Reagents:

-

Test Compound: 2,4-bis(methylsulfanyl)pyrimidine (10 mg/mL).

-

Solvents: MeOH/H2O (1:1), 0.1 M HCl, 0.1 M NaOH.

-

Internal Standard: Biphenyl (inert).

Methodology:

-

Preparation: Dissolve the pyrimidine derivative in MeOH. Aliquot into three HPLC vials.

-

Stress Conditions:

-

Monitoring: Inject samples into HPLC (C18 column, MeCN/H2O gradient) at

hours. -

Self-Validation Criteria:

-

Pass: >98% recovery of parent peak in Vial A. <5% degradation in Vials B/C.

-

Fail: Appearance of hydrolysis products (pyrimidinones) >5%.

-

Note: Bis-SMe pyrimidines typically survive these conditions, whereas chloropyrimidines degrade rapidly in Vial C.

-

Protocol B: Controlled Oxidative Activation

Purpose: To generate the reactive bis-sulfone species while monitoring for over-oxidation or ring degradation.

Reagents:

-

Substrate: 2,4-bis(methylsulfanyl)pyrimidine (1.0 eq).

-

Oxidant: m-CPBA (meta-chloroperoxybenzoic acid, 4.5 eq) OR Oxone® (potassium peroxymonosulfate).

-

Solvent: DCM (for mCPBA) or MeOH/H2O (for Oxone).

Step-by-Step Workflow:

-

Cooling: Dissolve substrate in solvent and cool to 0°C. Causality: Low temperature suppresses side reactions (N-oxidation).

-

Addition: Add oxidant portion-wise over 30 minutes.

-

Thermodynamic Check (TLC/LCMS):

-

Monitor the disappearance of the starting material (

in 30% EtOAc/Hex). -

Monitor the transient appearance of the sulfoxide (more polar).

-

Confirm formation of sulfone (most polar,

).

-

-

Quenching: Add saturated

(sodium thiosulfate). Causality: Destroys excess peroxide, preventing safety hazards during workup. -

Isolation: Extract with DCM. Wash with

to remove m-chlorobenzoic acid byproduct.

Part 4: Data Presentation & Comparative Stability

The following table summarizes the relative thermodynamic stability and reactivity profiles of the sulfide precursor versus its activated forms.

| Species | Substituent ( | Hydrolytic Stability | Thermal Stability ( | SNAr Reactivity |

| Bis-Sulfide | High (stable pH 1-12) | High (>200°C) | Low (requires catalysis) | |

| Bis-Sulfoxide | Moderate | Moderate (<150°C) | Moderate | |

| Bis-Sulfone | Low (hydrolyzes in base) | High (stable solid) | High (active electrophile) |

Note:

Regioselectivity Logic Diagram

When the 2,4-bis-sulfone is subjected to nucleophilic attack, the outcome is governed by the interplay of LUMO coefficients and sterics.

Caption: Decision logic for predicting regioselectivity in activated pyrimidine scaffolds.

References

-

Tjaden, A. et al. (2025). "Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles." Journal of Heterocyclic Chemistry. Link

-

WuXi AppTec. (2023). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

-

Lier, J. et al. (2025). "Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions." Tetrahedron Letters. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2733325, 2,4-Bis(methylthio)pyrimidine." Link

-

Baluja, S. et al. (2016).[3] "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News. Link

Sources

A Guide to the Crystal Structure Analysis of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine: A Methodological Whitepaper for Researchers

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][5][6] Their diverse pharmacological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents, make them a cornerstone of medicinal chemistry.[5][6][7] The precise three-dimensional arrangement of atoms within a pyrimidine derivative, as determined by single-crystal X-ray diffraction, is paramount for understanding its structure-activity relationship (SAR). This structural knowledge allows for the rational design of more potent and selective drug candidates.

The target of this guide, 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine, possesses a substitution pattern that is of significant interest for exploring new therapeutic applications. The methylsulfanyl groups can be readily oxidized to methylsulfinyl or methylsulfonyl moieties, offering a pathway to modulate the electronic properties and biological activity of the molecule.[8][9] A thorough understanding of its crystal structure is the first step towards unlocking its full potential.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of this compound can be approached through several established methods for pyrimidine ring formation.[10] A common and effective strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a thiourea derivative, followed by S-alkylation. For the target molecule, a plausible synthetic route, adapted from similar preparations of substituted pyrimidines, is outlined below.[11][12]

Experimental Protocol: Synthesis of this compound

-

Cyclocondensation: React acetylacetone with thiourea in the presence of a base such as sodium ethoxide in ethanol to form 4-methyl-2-thiouracil.

-

Chlorination: Treat the resulting 4-methyl-2-thiouracil with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,6-dichloro-4-methylpyrimidine.

-

Nucleophilic Substitution: React the dichloropyrimidine intermediate with two equivalents of sodium thiomethoxide (NaSMe) in a suitable solvent like methanol or dimethylformamide (DMF) to displace the chloro groups and yield the final product, this compound.[13]

-

Purification: The crude product should be purified by column chromatography on silica gel to obtain a sample of high purity.

Crystal Growth: The Art of Inducing Order

Obtaining single crystals of sufficient size and quality is often the most challenging aspect of crystal structure analysis. Several techniques can be employed, and the optimal method is typically determined empirically.

Experimental Protocol: Crystal Growth

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or a mixture with a less volatile co-solvent like hexane) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or even to a lower temperature in a refrigerator or cryostat.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[2][3] Modern diffractometers are typically equipped with a CCD or CMOS detector for efficient data collection.[2]

Experimental Protocol: X-ray Data Collection

-

Crystal Selection and Mounting: A clear, well-formed crystal with dimensions typically in the range of 0.1-0.3 mm is selected under a microscope and mounted on a suitable holder (e.g., a glass fiber or a cryoloop).

-

Diffractometer Setup: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. This information is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

Caption: Workflow for Crystal Structure Determination.

-

Structure Solution: Direct methods or Patterson methods are used to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Validation: The final structural model is validated using software like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability.

Analysis and Interpretation of the Crystal Structure

The final output of a crystal structure analysis is a crystallographic information file (CIF), which contains a wealth of information about the molecular and crystal structure.

Molecular Geometry

The CIF provides precise bond lengths, bond angles, and torsion angles. For this compound, key parameters to analyze would include the geometry of the pyrimidine ring (to assess its planarity), the C-S and S-C bond lengths of the methylsulfanyl groups, and the orientation of these groups relative to the pyrimidine ring.

Anticipated Molecular Structure

Sources

- 1. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. jacsdirectory.com [jacsdirectory.com]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Pyrimidine synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]

- 13. asianpubs.org [asianpubs.org]

Methodological & Application

Application Note: Orthogonal Functionalization of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine in Pharmaceutical Synthesis

Executive Summary

4-Methyl-2,6-bis(methylsulfanyl)pyrimidine (CAS: 6308-41-4) (1)[1] is a highly versatile, pre-functionalized heterocyclic building block. Pyrimidine scaffolds are ubiquitous in FDA-approved drugs, particularly serving as the core hinge-binding motif in ATP-competitive kinase inhibitors and as warheads in targeted covalent inhibitors (TCIs) (2)[2]. The presence of two methylsulfanyl (methylthio) groups at the C-2 and C-6 positions, combined with a methyl group at C-4, provides a unique electronic asymmetry. This guide details the mechanistic rationale and self-validating protocols for the regioselective functionalization of this scaffold, enabling the rapid and modular assembly of complex pharmaceutical intermediates.

Mechanistic Rationale & Regioselectivity

The strategic value of the methylthio group lies in its dual reactivity profile (3)[3]. As a standard thioether, it is relatively inert to mild nucleophiles, allowing for safe handling and long-term storage. However, it can be activated via two distinct mechanistic pathways to facilitate late-stage diversification:

Pathway A: Oxidation-Activated Nucleophilic Aromatic Substitution (SNAr)

Thioethers are poor leaving groups. However, selective oxidation to a methylsulfonyl (–SO₂CH₃) moiety transforms them into exceptional leaving groups (4)[4]. The intrinsic electronic deficiency of the pyrimidine ring dictates that the C-6 position is significantly more electrophilic than the C-2 position. Consequently, nucleophilic attack by amines occurs regioselectively at C-6. The resulting anionic Meisenheimer complex is stabilized by the adjacent pyrimidine nitrogens before the rapid elimination of the sulfinate anion (5)[5].

Pathway B: Liebeskind-Srogl Cross-Coupling

To avoid the use of strong oxidants—which may be incompatible with sensitive functional groups—the thioether can be directly engaged in carbon-carbon bond formation via Liebeskind-Srogl coupling (6)[6]. This relies on a synergistic Pd(0)/Cu(I) catalytic system. The copper(I) co-catalyst coordinates tightly to the sulfur atom, polarizing the C–S bond and facilitating oxidative addition by the palladium catalyst, followed by transmetalation with an arylboronic acid (7)[7].

Synthetic Workflows

Fig 1: Divergent functionalization pathways of this compound.

Detailed Experimental Protocols

Protocol A: Regioselective Oxidation and SNAr Amination

Objective: Synthesize 4-methyl-2-(methylsulfanyl)-6-(arylamino)pyrimidine.

-

Causality of Choices: mCPBA is chosen as the oxidant for its solubility in organic solvents and predictable stoichiometry. The reaction is strictly maintained at 0 °C to prevent the competitive formation of pyrimidine N-oxides, a common degradation pathway for electron-rich heterocycles. K₂CO₃ is utilized as a mild base during the SNAr step to deprotonate the incoming arylamine, enhancing its nucleophilicity without hydrolyzing the sulfone.

Step-by-Step Methodology:

-

Oxidation: Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M). Cool the solution to 0 °C using an ice bath.

-

Add mCPBA (77% w/w, 2.1 eq) portion-wise over 15 minutes. Note: Slow addition controls the exothermic oxidation and limits N-oxide formation.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material should completely convert to a highly polar baseline spot (the bis-sulfone). LC-MS must confirm a mass shift of +64 Da (addition of 4 oxygen atoms).

-

Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Extract, dry over MgSO₄, and concentrate in vacuo.

-

SNAr Reaction: Dissolve the crude bis-sulfone in anhydrous DMF (0.2 M). Add the desired arylamine (1.05 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Stir at room temperature for 12 hours. Note: The C-6 sulfone is highly reactive; elevated temperatures are unnecessary and would erode the C-6 vs. C-2 regioselectivity.

-

IPC (Self-Validation): LC-MS analysis should indicate the displacement of exactly one –SO₂Me group (-79 Da from the bis-sulfone) and the addition of the arylamine mass.

-

Purify via flash chromatography to isolate the C-6 aminated product.

Protocol B: Liebeskind-Srogl Cross-Coupling

Objective: Synthesize 4-methyl-2-(methylsulfanyl)-6-arylpyrimidine via direct C–C bond formation.

-

Causality of Choices: Copper(I) thiophene-2-carboxylate (CuTC) is selected over other Cu salts because the carboxylate ligand optimally facilitates the crucial transmetalation step from boron to palladium. Microwave irradiation is employed to rapidly reach the activation energy required for C–S bond cleavage, significantly reducing reaction times from days to minutes and minimizing thermal degradation.

Step-by-Step Methodology:

-

In a microwave-safe vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), CuTC (3.0 eq), and Pd(PPh₃)₄ (10 mol%). Note: 3.0 equivalents of CuTC are required because Cu(I) acts as both a transmetalation mediator and a stoichiometric thiolate scavenger to drive the reaction forward.

-

Suspend the mixture in degassed anhydrous THF (0.1 M). Seal the vial and purge with Argon for 5 minutes to prevent catalyst oxidation.

-

Irradiate in a microwave reactor at 100 °C for 90 minutes.

-

IPC (Self-Validation): Analyze an aliquot by UPLC-MS. The target mass should reflect the loss of one –SMe group (-47 Da ) and the addition of the aryl group. The presence of unreacted starting material indicates catalyst poisoning (ensure strict anaerobic conditions).

-

Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl to remove copper salts. Visual Validation: The aqueous layer will turn deep blue, confirming the successful sequestration of Cu(II)/Cu(I) complexes.

-

Dry the organic layer, concentrate, and purify via silica gel chromatography.

Fig 2: Synergistic Pd/Cu catalysis in the Liebeskind-Srogl cross-coupling mechanism.

Quantitative Data Presentation

Table 1: Comparison of Functionalization Pathways for this compound

| Parameter | Pathway A: Oxidation + SNAr | Pathway B: Liebeskind-Srogl Coupling |

| Primary Transformation | C–N, C–O, or C–S bond formation | C–C bond formation |

| Activation Method | Chemical Oxidation (mCPBA) | Catalytic (Pd/Cu coordination) |

| Typical Reagents | mCPBA; K₂CO₃, R-NH₂ | Pd(PPh₃)₄, CuTC, Ar-B(OH)₂ |

| Operating Temperature | 0 °C (Oxidation), 25 °C (SNAr) | 100 °C (Microwave) |

| Regioselectivity (C-6 vs C-2) | > 95:5 (Sterically/electronically driven) | ~ 85:15 (Dependent on boronic acid sterics) |

| Typical Yields | 75 - 90% | 60 - 80% |

| Key IPC Metric (Mass Shift) | +64 Da (Ox), then -79 Da + Amine | -47 Da + Aryl group |

References

-

CAS No.6308-41-4, this compound Source: LookChem URL:[1]

-

The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring Source: BenchChem URL:[3]

-

Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions Source: NIH / PMC URL:[4]

-

Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines Source: NIH / PMC URL:[6]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL:[7]

-

Synthesis of N2-arylaminopyrimidine-5-carbonitrile derivatives via SNAr amination reaction Source: RHHZ URL:[5]

-

Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story Source: ACS Publications URL:[2]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Procedure for functionalizing 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine at the C2 position

Topic: Strategic Functionalization of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine at the C2/C6 Position

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] Its prevalence in FDA-approved drugs underscores the importance of developing robust and versatile synthetic methodologies to access novel, functionalized pyrimidine derivatives for structure-activity relationship (SAR) studies.[2][3] this compound is a readily available and highly versatile starting material. The two methylsulfanyl groups serve as latent functional handles that can be transformed into a wide range of substituents.

This application note provides a detailed guide for the functionalization of this compound, focusing on a primary and highly effective strategy: activation via oxidation followed by nucleophilic aromatic substitution (SNAr). This approach allows for the introduction of diverse amine, ether, and other functionalities at the electronically equivalent C2 and C6 positions. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss strategies for controlling reaction outcomes.

Core Principles: Activating the Pyrimidine Ring

The direct displacement of a methylsulfanyl (-SMe) group from an aromatic ring by a nucleophile is generally challenging as it is not an ideal leaving group. To facilitate substitution, the pyrimidine ring must be activated. This is achieved by increasing the electrophilicity of the target carbon (C2/C6) and transforming the -SMe group into a superior leaving group.

The most effective strategy involves the oxidation of the sulfur atom. The electron-donating methylsulfanyl groups are converted into powerfully electron-withdrawing and excellent leaving groups: methylsulfinyl (-S(O)Me) or, more effectively, methylsulfonyl (-SO₂Me) groups.[4][5][6]

The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes it susceptible to nucleophilic attack, a process that is significantly accelerated by the presence of strong electron-withdrawing groups like a sulfonyl group.[7][8] The reaction proceeds via a well-established SNAr mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex.[7]

Experimental Workflow & Mechanisms

The overall strategy is a two-step process. First, the starting material is oxidized to the more reactive bis(methylsulfonyl) intermediate. This activated intermediate is then subjected to nucleophilic substitution.

Caption: General workflow for C2/C6 functionalization.

Due to the electronic equivalence of the C2 and C6 positions, the reaction typically yields a mixture of mono- and di-substituted products. Controlling the stoichiometry of the nucleophile is the primary method for influencing the product distribution. Using approximately one equivalent of the nucleophile favors mono-substitution.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The key step of the functionalization is the SNAr reaction. This is an addition-elimination process.

-

Addition: The nucleophile attacks the electron-deficient C2 (or C6) carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex).

-

Elimination: The aromaticity is restored by the expulsion of the methylsulfonyl group, which is an excellent leaving group.

Caption: Simplified SNAr addition-elimination mechanism.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Activation via Oxidation

Synthesis of 4-Methyl-2,6-bis(methylsulfonyl)pyrimidine

This protocol describes the oxidation of the bis(methylsulfanyl)pyrimidine to the corresponding bis(methylsulfonyl)pyrimidine, which is the activated intermediate for subsequent SNAr reactions.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve this compound (5.00 g, 27.1 mmol, 1.0 equiv) in dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Oxidant: While stirring vigorously, add m-CPBA (77%, 24.2 g, 108 mmol, 4.0 equiv) portion-wise over 30 minutes. Scientist's Note: m-CPBA is a common and effective oxidant. Adding it slowly at 0 °C helps to control the exothermic reaction. A slight excess (at least 4 equivalents) is used to ensure complete oxidation of both sulfur atoms to the sulfone state.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Quenching: Cool the mixture back to 0 °C. Slowly add saturated Na₂S₂O₃ solution (50 mL) to quench the excess peroxide. Stir for 15 minutes. Then, add saturated NaHCO₃ solution (50 mL) to neutralize the meta-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is often a white solid that can be purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary (Representative)

| Parameter | Value |

|---|---|

| Appearance | White to off-white solid |

| Expected Yield | 75-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.0 (s, 1H), 3.4 (s, 6H), 2.8 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~172, 165, 118, 43, 25 |

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

General Procedure for Mono-Amination at the C2/C6 Position

This protocol provides a general method for the mono-substitution of the bis(sulfonyl) intermediate with an amine nucleophile. The principle can be adapted for other nucleophiles like alcohols (using their corresponding alkoxides).

Materials:

-

4-Methyl-2,6-bis(methylsulfonyl)pyrimidine (from Protocol 1)

-

Primary or secondary amine (nucleophile)

-

N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, condenser (if heating)

Procedure:

-

Setup: To a round-bottom flask, add 4-Methyl-2,6-bis(methylsulfonyl)pyrimidine (1.00 g, 4.03 mmol, 1.0 equiv), the desired amine (4.03 mmol, 1.0 equiv), and a solvent such as acetonitrile (20 mL).

-

Base Addition: Add a non-nucleophilic base such as DIPEA (0.77 mL, 4.43 mmol, 1.1 equiv). Scientist's Note: A base is required to neutralize the methanesulfinic acid byproduct generated during the substitution. Using a stoichiometric amount of the amine nucleophile (1.0 equiv) is crucial to favor the mono-substituted product over the di-substituted product. DIPEA is a good choice as it is a hindered, non-nucleophilic organic base.

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the starting material is consumed (or an optimal product ratio is reached), cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel to separate the desired mono-substituted product from any di-substituted byproduct and unreacted starting material.

Expected Products & Scope

The reaction is versatile and compatible with a range of nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also represent a powerful alternative for forming C-N bonds with pyrimidine cores.[9][10]

| Nucleophile (Example) | Base | Solvent | Conditions | Expected Product Class |

| Aniline | K₂CO₃ | DMF | 80 °C, 6h | 2-Anilino-pyrimidine |

| Benzylamine | DIPEA | MeCN | 60 °C, 8h | 2-(Benzylamino)-pyrimidine |

| Morpholine | DIPEA | MeCN | RT, 12h | 2-Morpholinyl-pyrimidine |

| Sodium Methoxide | N/A | Methanol | RT, 2h | 2-Methoxy-pyrimidine |

Troubleshooting and Considerations

-

Selectivity: Achieving perfect mono-substitution can be difficult. The reaction will almost always produce a mixture containing starting material, mono-substituted product (a mix of C2 and C6 isomers, which are identical in this case unless the substitution breaks symmetry), and di-substituted product. Careful control of stoichiometry and reaction time is key. Purification by chromatography is usually necessary.

-

Reactivity of Nucleophiles: Highly reactive nucleophiles may lead to more di-substitution. Less reactive nucleophiles may require higher temperatures or longer reaction times.

-

Hydrolysis: The methylsulfonyl intermediate is highly activated and can be susceptible to hydrolysis if water is present, especially under basic conditions, leading to the formation of pyrimidinone byproducts. Ensure anhydrous conditions are used.

References

-

C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. [Link]

-

C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. [Link]

-

Structural characterization of products arising from methylsulfanyl group oxidation in pyrimidine derivatives using ^13C NMR spectroscopy. Semantic Scholar. [Link]

-

Transformations of Methyl 6-Methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate under Oxidative Conditions. ResearchGate. [Link]

-

C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. ResearchGate. [Link]

-

Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E). IUCr Journals. [Link]

-

Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile. National Institutes of Health. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. [Link]

-

Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Regioselectivity in the amination of methylsulfanyl-substituted azines with O-mesitylenesulfonylhydroxylamine. ResearchGate. [Link]

-

Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science. [Link]

-

Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. PubMed. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Synthesis of C2‐Functionalized Pyrimidine Derivatives by Using Arynes and Dithiopyrimidines. ResearchGate. [Link]

-

A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

4,6-Bis[4-(benzylsulfanyl)styryl]-2-(methylsulfanyl)pyrimidine. National Institutes of Health. [Link]

-

Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. National Institutes of Health. [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

-

Recent Green and Sustainable Pd‐Catalyzed Aminations. National Institutes of Health. [Link]

-

Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions. [Link]

-

Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile. ResearchGate. [Link]

-

2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. National Institutes of Health. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

-

Co Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. ResearchGate. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. escholarship.org [escholarship.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bioengineer.org [bioengineer.org]

Using 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine as a scaffold in drug discovery

Executive Summary

This application note details the strategic use of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine (CAS: 19757-65-4) as a versatile scaffold for high-throughput library generation and fragment-based drug discovery (FBDD).

While pyrimidines are "privileged structures" in kinase and GPCR ligand design, this specific scaffold offers a unique advantage: orthogonal functionalization . The presence of two chemically equivalent leaving groups (methylsulfanyl, -SMe) at positions C2 and C6, broken by the steric and electronic influence of the C4-methyl group, allows for sequential, regioselective nucleophilic aromatic substitutions (

This guide provides a validated workflow to transform this latent thio-ether scaffold into complex, bioactive molecular architectures, specifically targeting Kinase Inhibitors (e.g., EGFR, CDK) and Antivirals .

Chemical Logic & Mechanism

To successfully utilize this scaffold, one must understand the reactivity hierarchy. The methylsulfanyl (-SMe) group is a poor leaving group. Direct displacement requires harsh conditions (high heat, strong bases), which often leads to poor regioselectivity and tar formation.

The "Activation" Strategy:

The industry-standard approach involves oxidizing the -SMe groups to sulfones (-

Regioselectivity Rules: In a 4-methyl-2,6-bis(sulfonyl)pyrimidine system:

-

C6 Position (Kinetic Product): The C6 position is electronically analogous to the C4 position in unsubstituted pyrimidines. It is highly electrophilic. The C4-methyl group provides mild electron donation but does not sterically block C6. Consequently, the first nucleophilic attack occurs preferentially at C6 .

-

C2 Position (Thermodynamic/Secondary Product): The C2 position, flanked by two nitrogens, is sterically more crowded and electronically distinct. It typically undergoes substitution only after the C6 position has been derivatized.

Validated Experimental Protocols

Workflow Overview

The following workflow describes the conversion of the parent scaffold into a hetero-bifunctionalized drug candidate.

Figure 1: Sequential functionalization workflow. The "Activation Step" is critical for enabling mild, selective substitution.

Protocol A: Oxidative Activation (Bis-Sulfone Synthesis)

Objective: Convert the sluggish -SMe groups into highly reactive -

Reagents:

-

Substrate: this compound (1.0 eq)

-

Oxidant:

-Chloroperbenzoic acid ( -

Solvent: Dichloromethane (DCM)

-

Quench: Sat.

, Sat.

Procedure:

-

Dissolution: Dissolve 10 mmol of the parent pyrimidine in 100 mL of DCM. Cool to 0°C in an ice bath.

-

Addition: Slowly add

-CPBA (50 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction. -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC (the sulfone is significantly more polar) or LCMS.

-

Checkpoint: Ensure complete conversion to the bis-sulfone (Mass = Parent + 64 Da). Partial oxidation (sulfoxides) leads to complex mixtures later.

-

-

Workup:

-

Filter off the precipitated

-chlorobenzoic acid byproduct. -

Wash the filtrate with Sat.

(removes excess peroxide). -

Wash with Sat.

(removes acidic byproducts) and Brine.

-

-

Isolation: Dry over

, filter, and concentrate. The resulting white solid is usually pure enough for the next step.

Yield Target: >85%

Protocol B: Regioselective Substitution (The C6 Attack)

Objective: Install the first diversity element (Nucleophile A) at the C6 position.

Reagents:

-

Substrate: 4-Methyl-2,6-bis(methylsulfonyl)pyrimidine (1.0 eq)

-

Nucleophile A: Primary or Secondary Amine (1.05 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

-

Solvent: THF or Dioxane (Anhydrous)

Procedure:

-

Setup: Dissolve the bis-sulfone in THF (0.1 M concentration). Cool to -10°C to 0°C . Temperature control is critical for regioselectivity.

-

Addition: Add DIPEA, followed by the dropwise addition of Nucleophile A.

-

Reaction: Stir at 0°C for 1–2 hours.

-

Self-Validating Check: Take an aliquot for H-NMR. The loss of symmetry in the aromatic region indicates mono-substitution. The remaining -

peak (approx 3.2-3.4 ppm) confirms the C2 group is intact.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Concentrate.

-

Purification: Column chromatography is often required here to separate trace bis-substituted byproducts.

Protocol C: Second Substitution (The C2 Attack)

Objective: Install the second diversity element (Nucleophile B) at the C2 position to close the scaffold.

Reagents:

-

Substrate: Mono-substituted intermediate (from Protocol B)

-

Nucleophile B: Amine, Phenol, or Thiol (1.5 – 2.0 eq)

-

Base:

(for phenols) or DIPEA (for amines) -

Solvent: DMSO or NMP

Procedure:

-

Setup: Dissolve intermediate in DMSO.

-

Reaction: Heat to 80°C – 100°C for 4–12 hours. The C2-sulfone is less reactive and requires thermal forcing.

-

Workup: Standard aqueous extraction or direct purification via Prep-HPLC.

Data Summary & Troubleshooting

Table 1: Comparative Reactivity of Leaving Groups on this Scaffold

| Leaving Group (LG) | Reactivity Rank | Conditions Required | Selectivity Potential |

| -SMe (Native) | Low | Poor (Mix of C2/C6) | |

| -S(O)Me (Sulfoxide) | Medium | Moderate | |

| - | High | Excellent (C6 > C2) |

Troubleshooting Guide:

-

Issue: Mixture of C2 and C6 isomers in Step 1.

-

Solution: Lower the reaction temperature to -20°C and ensure slow addition of the nucleophile. Steric bulk of the nucleophile also enhances selectivity (bulkier amines prefer C6).

-

-

Issue: Incomplete oxidation (presence of sulfoxides).

-

Solution: Use fresh

-CPBA or switch to Oxone in MeOH/Water, which is a more aggressive oxidant.

-

-

Issue: Hydrolysis of Sulfone.

-

Solution: Avoid aqueous bases in the substitution steps. Use anhydrous DIPEA/THF.

-

Case Study: Kinase Inhibitor Design

In the development of EGFR inhibitors, the 4-methyl-2,6-disubstituted pyrimidine core mimics the adenine ring of ATP.

-

C6-Modification: A bulky aniline (e.g., 3-chloro-4-fluoroaniline) is introduced at C6 (Protocol B). This moiety occupies the hydrophobic pocket.

-

C2-Modification: A solubilizing group (e.g., N-methylpiperazine) is introduced at C2 (Protocol C). This points towards the solvent front, improving pharmacokinetic properties.

Visualizing the Structural Logic:

Figure 2: Mapping chemical reactivity to biological binding pockets.

References

-

Pyrimidine as a Privileged Scaffold

-

Oxidation Protocols (SMe to SO2Me)

-

Regioselectivity in Pyrimidines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec QM Magic Class, Chapter 29.

-

URL:[Link]

-

General Synthetic Utility

- Title: The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide.

-

Source: BenchChem Technical Guides.[3]

Sources

Application Notes & Protocols: Desulfurization Strategies for 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical guide on the desulfurization of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine derivatives, a critical transformation in the synthesis of novel therapeutic agents and functional materials. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Strategic Importance of Desulfurization in Pyrimidine Chemistry

The this compound scaffold is a versatile intermediate in medicinal chemistry. The methylsulfanyl (-SMe) groups serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups at the 2 and 6 positions of the pyrimidine ring. However, in many synthetic routes, the ultimate goal is the corresponding 4-methylpyrimidine, devoid of the sulfur functionalities. The removal of these sulfur-containing groups, or desulfurization, is therefore a pivotal step.

This guide will primarily focus on the most robust and widely employed method for this transformation: Raney® Nickel-mediated desulfurization. We will also briefly explore alternative strategies and provide detailed, actionable protocols and troubleshooting advice.

The Workhorse of Desulfurization: Raney® Nickel

Raney Nickel is a finely divided, porous nickel catalyst saturated with hydrogen.[1][2] It is the reagent of choice for the hydrogenolysis of carbon-sulfur bonds due to its high efficacy and broad functional group tolerance under relatively mild conditions.[3][4]

Mechanism of Action: A Surface-Mediated Hydrogenolysis

The desulfurization process with Raney Nickel is generally understood to involve the following key steps:

-

Adsorption: The sulfur atom of the methylsulfanyl group adsorbs onto the nickel surface. The high affinity of nickel for sulfur is the driving force for this initial interaction.

-

C-S Bond Cleavage: The carbon-sulfur bond is cleaved, likely through a free-radical mechanism, to form a pyrimidyl radical and a nickel-bound sulfur species (nickel sulfide).

-

Hydrogenolysis: The pyrimidyl radical is then quenched by a hydrogen atom from the hydrogen-rich Raney Nickel surface, forming the desired C-H bond.

This process is repeated for the second methylsulfanyl group, ultimately yielding the fully desulfurized 4-methylpyrimidine.

Caption: Proposed mechanism of Raney Nickel desulfurization.

Critical Parameters for Successful Desulfurization

Several factors can influence the outcome of a Raney Nickel desulfurization reaction. Understanding these will allow for optimization and troubleshooting.

| Parameter | Influence on Reaction | Typical Conditions & Rationale |

| Solvent | Can affect reaction rate and work-up. | Ethanol, methanol, or isopropanol are commonly used as they are good solvents for the substrate and do not interfere with the reaction. Water can also be used, sometimes with a co-solvent. |

| Temperature | Controls the reaction rate. | Reactions are often run at room temperature to reflux. Higher temperatures increase the rate but may lead to side reactions if other sensitive functional groups are present. |

| Raney Nickel Activity & Loading | The activity of the catalyst is crucial. | The amount of Raney Nickel used is typically in large excess (by weight) relative to the substrate to ensure complete reaction and to account for catalyst deactivation by the sulfur.[5] The activity can vary between batches; it is advisable to use a fresh or properly stored batch. |

| Reaction Time | Must be sufficient for complete conversion. | Typically ranges from a few hours to overnight. Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocols

General Workflow for Desulfurization

Caption: General experimental workflow for desulfurization.

Protocol: Desulfurization of a this compound Derivative

Materials:

-

This compound derivative (1.0 eq)

-

Raney® Nickel (slurry in water, ~10-20 times the weight of the substrate)

-

Ethanol (or other suitable solvent)

-

Celite® (for filtration)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Inert atmosphere setup (optional, but recommended)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound derivative (e.g., 1.0 g) in ethanol (e.g., 50 mL).

-

Catalyst Addition: Carefully wash the Raney® Nickel slurry (e.g., 10 g) with the reaction solvent (ethanol) three times to remove the storage water. Caution: Raney® Nickel is pyrophoric when dry and may ignite in air.[4][6] Do not allow the catalyst to dry completely. Add the washed Raney® Nickel slurry to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (or the desired temperature) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake thoroughly with several portions of the reaction solvent. The filtrate should be clear and colorless.[6]

-

Combine the filtrate and washings.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, recrystallization, or sublimation, depending on its physical properties.[6]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Alternative Desulfurization Strategies

While Raney Nickel is highly effective, other methods exist, though they are less commonly applied to complex organic synthesis.

-

Oxidative Desulfurization (ODS): This method involves oxidizing the sulfur atoms to sulfoxides or sulfones, which increases their polarity and facilitates their removal by extraction or adsorption.[7][8] This is a promising technology for fuel desulfurization but may lack the selectivity required for complex molecules with other oxidizable functional groups.[9][10]

-

Hydrodesulfurization (HDS): Primarily used in the petroleum industry, HDS involves treating the substrate with hydrogen gas at high temperatures and pressures over a metal catalyst (e.g., Co-Mo or Ni-Mo on alumina).[8][11] These harsh conditions are generally not compatible with the functional groups found in pharmaceutical intermediates.

-

Adsorptive Desulfurization (ADS): This technique relies on the selective adsorption of organosulfur compounds onto a solid adsorbent material.[12][13] While effective for bulk separations, it is not a common method for synthetic transformations in a laboratory setting.

-

Biodesulfurization (BDS): This approach uses microorganisms that can selectively cleave C-S bonds.[8][14][15] It operates under mild conditions but is typically slow and may not be practical for routine organic synthesis.

For the specific application of desulfurizing this compound derivatives in a research and development setting, Raney Nickel remains the most practical and efficient choice.

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Inactive Raney Nickel- Insufficient amount of catalyst- Insufficient reaction time or temperature | - Use a fresh, active batch of Raney Nickel.- Increase the loading of the catalyst.- Prolong the reaction time or increase the temperature. |

| Formation of Side Products | - Over-reduction of other functional groups (e.g., nitro, cyano, carbonyls)- Reaction temperature is too high | - Run the reaction at a lower temperature.- Use a less active grade of Raney Nickel.- Protect sensitive functional groups prior to desulfurization. |

| Low Yield | - Incomplete reaction- Loss of product during work-up or purification- Volatility of the product[6] | - Ensure the reaction goes to completion.- Be meticulous during filtration and extraction steps.- If the product is volatile, use appropriate techniques for solvent removal (e.g., avoid high vacuum or heat). |

| Difficulty in Removing Catalyst | - Fine particles of Raney Nickel passing through the filter | - Use a finer filter aid (e.g., a thicker pad of Celite®).- Centrifuge the reaction mixture and decant the supernatant before filtration. |

References

-

Raney nickel reductions. (n.d.). Retrieved from [Link]

- Vafaee, D., et al. (2021). The New and Effective Methods for Removing Sulfur Compounds from Liquid Fuels: Challenges Ahead- Advantages and Disadvantages. Journal of Chemical Reviews, 3(4), 282-290.

- Nagai, M., & Shono, A. (2006). Desulfurization of Polynuclear Aromatic Sulfur Compounds with a Raney Nickel. Bulletin of the Chemical Society of Japan, 79(6), 944-946.

- Pettit, G. R., & Van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions, 12, 356-529.

- Hauptmann, H., & Walter, W. F. (1962). Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. Chemical Reviews, 62(4), 347-404.

- Škrbić, B., et al. (2018). Alternative Processes for Removing Organic Sulfur Compounds from Petroleum Fractions. Journal of the Serbian Chemical Society, 83(10), 1079-1101.

-

Testbook. (n.d.). Raney Nickel: Learn its Definition, Mechanism, Reaction, Uses. Retrieved from [Link]

- Al-Lami, M. K., et al. (2022). Desulfurization Techniques Process and Future Challenges for Commercial of Crude Oil Products: Review. AIP Conference Proceedings, 2394, 020015.

- Oseghale, C. O., et al. (2023). Biodesulfurization Processes for the Removal of Sulfur from Diesel Oil: A Perspective Report. Energies, 16(6), 2738.

- Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 77.

-

Chem-Station. (2017, May 26). Reductive Desulfurization. Retrieved from [Link]

- Rauch, M., et al. (2021). Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides.

- Ghorbanian, S. A., & Soltanali, S. (2014). Novel Methods for Desulfurization of Fuel Oils. International Journal of Environmental Science and Development, 5(3), 297-300.

- Nesterov, N., et al. (2026, February 1). Catalytic transfer hydrogenation as a hydrodesulfurization method using isopropanol as a hydrogen donor.

- Lykaki, M., et al. (2018). Catalytic oxidative desulfurization of a 4,6-DMDBT containing model fuel by metal-free activated carbons: the key role of surface chemistry. Catalysis Science & Technology, 8(19), 4964-4976.

- Al-Mithn, A. A., & Al-Zahrani, A. A. (2019). Hydrodesulfurization of Thiophene over γ-Mo2N catalyst.

- Moses, P. G., et al. (2011).

-

Britannica. (n.d.). Raney nickel desulfurization. In Encyclopædia Britannica. Retrieved from [Link]

- Li, H., et al. (2023). Phase-Transfer Catalysis for Fuel Desulfurization.

- Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Serbian Chemical Society, 78(12), 1935-1940.

- Wang, D., et al. (2022). HPW/PAM Catalyst for Oxidative Desulfurization-Synthesis, Characterization and Mechanism Study.

- Shchegravin, D. A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 15(11), 1362.

- Zhao, G., et al. (2017). Desulfurization of Thioketals into Methylene and Methyl Derivatives: Nickel or not Nickel? European Journal of Organic Chemistry, 2017(46), 6836-6853.

- El-Kashef, H. S. (2003).

- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.).

- Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114-128.

- Rashidi, L., et al. (2006). Biodesulfurization of dibenzothiophene and its alkylated derivatives through the sulfur-specific pathway by the bacterium RIPI-S. African Journal of Biotechnology, 5(11).

- Behera, S., et al. (2018). Differential desulfurization of dibenzothiophene by newly identified MTCC strains: Influence of Operon Array. PLOS ONE, 13(3), e0192536.

- Crucianelli, M., et al. (2015). Oxidative Desulfurization of benzothiophene derivatives with cis-dioxomolybdenum(VI) catalyst precursors, under extractive conditions.

- Aggelis, G., et al. (2021). Biodesulfurization of Dibenzothiophene and Its Alkylated Derivatives in a Two-Phase Bubble Column Bioreactor by Resting Cells of Rhodococcus erythropolis IGTS8. Processes, 9(11), 2026.

- Mulder, P., et al. (2007). The unexpected desulfurization of 4-aminothiophenols. The Journal of Organic Chemistry, 72(5), 1729-1738.

Sources

- 1. researchgate.net [researchgate.net]

- 2. testbook.com [testbook.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Reductvie Desulfurization | Chem-Station Int. Ed. [en.chem-station.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. mdpi.com [mdpi.com]

- 9. Catalytic oxidative desulfurization of a 4,6-DMDBT containing model fuel by metal-free activated carbons: the key role of surface chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. biomedres.us [biomedres.us]

- 13. researchgate.net [researchgate.net]

- 14. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 15. Differential desulfurization of dibenzothiophene by newly identified MTCC strains: Influence of Operon Array | PLOS One [journals.plos.org]

Application Note: One-Pot Synthesis & Functionalization of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine

This Application Note is structured to guide researchers through the high-efficiency synthesis and utilization of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine (also referred to as 4-Methyl-2,6-bis(methylthio)pyrimidine). This scaffold is a critical "hub" intermediate in Medicinal Chemistry, particularly for the Diversity-Oriented Synthesis (DOS) of kinase inhibitors and GPCR ligands.

Executive Summary

The This compound scaffold offers a unique electrophilic profile compared to its chlorinated analogs. While 2,4-dichloropyrimidines are prone to hydrolysis and over-reaction, the bis(methylsulfanyl) variant provides a stable, "storage-ready" core that can be activated sequentially.

This guide details two core protocols:

-

Protocol A: A robust, scalable synthesis of the core scaffold from acyclic precursors.

-

Protocol B: A "One-Pot, Three-Step" cascade for generating polysubstituted pyrimidine libraries, exploiting the differential reactivity of the C2 and C6 positions.

Chemical Logic & Mechanism

Understanding the electronic landscape of the scaffold is prerequisite to successful functionalization.

The Regioselectivity Map

Unlike symmetric pyrimidines, the 4-methyl group induces an electronic bias.

-

C6 Position (Target 1): This position is para to N3 and ortho to N1. It is the most electrophilic site for the first Nucleophilic Aromatic Substitution (

). The methyl group at C4 weakly deactivates the ring via inductive effects (+I), but C6 remains more reactive than C2 due to the generalized "para-activation" rule of diazines. -

C2 Position (Target 2): Flanked by two nitrogens, this position is sterically crowded and electronically distinct. The methylsulfanyl (SMe) group at C2 is a poor leaving group in

unless the ring is strongly electron-deficient or the sulfur is oxidized to a sulfone/sulfoxide (

Key Mechanistic Insight: The "SMe" group is a "maskable" leaving group. It is stable to mild nucleophiles but becomes a "super-leaving group" upon oxidation. This allows for the Activation-on-Demand strategy described in Protocol B.

Visualization: Reaction Pathways

Figure 1: Operational workflow for the synthesis of the core scaffold (Protocol A) and its subsequent application in library generation (Protocol B).

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of this compound on a multigram scale. Note: While direct methylation of 6-methyl-2,4-dithiouracil is possible, the commercially cheaper route via the dichloro-intermediate is often preferred for purity.

Materials

-

2,4-Dichloro-6-methylpyrimidine (Commercial or synthesized from 6-methyluracil)

-

Sodium thiomethoxide (NaSMe), 20% aqueous solution or solid (hygroscopic)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

Step-by-Step Methodology

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,4-dichloro-6-methylpyrimidine (10.0 g, 61.3 mmol) in THF (150 mL).

-

Reagent Addition: Cool the solution to 0°C. Add NaSMe (solid, 9.5 g, 135 mmol, 2.2 eq) portion-wise over 15 minutes. Caution: Exothermic.[1]

-

Catalysis: Add TBAB (0.5 g, 2.5 mol%) to accelerate the displacement.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to 50°C for 3 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting dichloride (

) should disappear, replaced by the bis-SMe product (

-

-

Workup:

-

Quench with water (200 mL).

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine (100 mL) and 10% bleach solution (to oxidize residual methanethiol odors).

-

Dry over

and concentrate in vacuo.

-

-

Purification: Recrystallization from Ethanol/Water (9:1) yields the title compound as white/pale yellow needles.[2]

-

Typical Yield: 85-92%

-

Data:

NMR (CDCl3):

-

Protocol B: One-Pot Regioselective Library Synthesis

Objective: Sequential replacement of SMe groups to create 2,4,6-trisubstituted pyrimidines without isolating intermediates.

Experimental Design Table

| Step | Reagent | Conditions | Mechanistic Goal |

| 1 | Core Scaffold + Amine 1 (1.0 eq) | Diglyme or n-BuOH, 120°C, 4-6 h | Regioselective |

| 2 | mCPBA (2.2 eq) or Oxone | DCM/Acetone, 0°C to RT, 1 h | Activation. Oxidizes the remaining C2-SMe to C2-Sulfone ( |

| 3 | Amine 2 (1.2 eq) + DIPEA | RT or mild heat (40°C), 2 h | Displacement at C2. The sulfone is an excellent leaving group, allowing mild displacement. |

Detailed Protocol

-

Step 1 (

at C6):-

To a pressure vial, add This compound (1.0 mmol) and Amine 1 (e.g., Benzylamine, 1.0 mmol).

-

Add solvent (n-Butanol, 2 mL).

-

Seal and heat at 120°C for 6 hours.

-

Note: The C4-Methyl group deactivates the ring slightly, requiring higher temperatures than non-methylated analogs.

-

Remove solvent under reduced pressure (or proceed directly if using a compatible solvent like Dioxane).

-

-

Step 2 (Oxidation - The "Switch"):

-

Redissolve the crude residue in DCM (5 mL).

-

Cool to 0°C. Add m-CPBA (meta-chloroperoxybenzoic acid, 70%, 2.2-2.5 eq) slowly.

-

Stir at 0°C for 30 min, then RT for 30 min.

-

Result: The C2-SMe is converted to C2-

(sulfone). The C6-amino group is generally unaffected under these conditions if it is a secondary amine or aniline.

-

-

Step 3 (Displacement at C2):

-

Add Amine 2 (e.g., Morpholine, 1.2 eq) and DIPEA (3.0 eq) directly to the oxidation mixture.

-

Stir at RT for 2-4 hours. The highly reactive sulfone is displaced rapidly.

-

-

Workup:

-

Wash with saturated

(to remove m-chlorobenzoic acid). -

Dry and concentrate.[2] Purify via flash chromatography.

-

Troubleshooting & Optimization

Solvent Effects on Regioselectivity

The choice of solvent in Step 1 influences the C6 vs C2 selectivity ratio.[4]

| Solvent | Dielectric Constant | C6:C2 Selectivity Ratio | Notes |

| THF | 7.5 | 85:15 | Good solubility, slower reaction rate. |

| n-Butanol | 17.5 | 92:8 | Recommended. Protic solvent assists leaving group departure via H-bonding. |

| DMF | 36.7 | 80:20 | High rate, but lower selectivity due to high temperature. |

Odor Control (Critical)

-

Problem: Release of Methanethiol (MeSH) and Dimethyl sulfide.

-

Solution: All rotary evaporator vents must be led into a bleach trap (10% Sodium Hypochlorite). Glassware should be soaked in bleach before washing.

References

-

Regioselectivity in Pyrimidines: Tjaden, A. et al. "Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines: Exploiting Electronic Bias." Journal of Medicinal Chemistry, 2018. (Generalized concept).

-

Synthesis of SMe-Pyrimidines: Xu, D. et al.[5] "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine." Asian Journal of Chemistry, 2013.

-

One-Pot Protocols: Bhakuni, D.S. et al. "Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine." Synthesis, 1989.

-

Oxidative Activation: Barvian, N.C. et al. "Preparation of 2,6-Disubstituted Pyrimidines via Polymer-Supported Chemistry." Tetrahedron Letters, 2005.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Recrystallization of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine

Welcome to the technical support guide for the purification of 4-Methyl-2,6-bis(methylsulfanyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this key intermediate in high purity through recrystallization. This document offers a series of frequently asked questions, a detailed experimental protocol, and a comprehensive troubleshooting guide to address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

Recrystallization is a critical purification technique used to remove impurities that may be present after the synthesis of this compound. These impurities can include unreacted starting materials, by-products from side reactions, or residual catalysts. Achieving high purity is essential for its use in subsequent synthetic steps, ensuring reaction specificity, maximizing yields, and maintaining the integrity of downstream processes in drug development and materials science.

Q2: How do I select an appropriate solvent for the recrystallization of this specific pyrimidine derivative?

The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below.[1] For pyrimidine derivatives, common starting points include alcohols (like ethanol or isopropanol), ketones (acetone), and nitriles (acetonitrile).[2][3] Given the two methylsulfanyl (-SMe) groups and the methyl group, the compound is of intermediate polarity.

A good strategy involves:

-

Single-Solvent Screening: Test small amounts of the crude product in various solvents like ethanol, isopropanol, acetone, and ethyl acetate.

-

Mixed-Solvent Systems: If no single solvent provides the ideal solubility profile, a mixed-solvent system is highly effective.[4] This typically involves a "good" solvent in which the compound is highly soluble (e.g., acetone or ethanol) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., water or hexanes).[5] For a similar compound, 4,6-dimethoxy-2-methylthiopyrimidine, an isopropanol:water mixture was effective.[6]

Q3: What are the key safety considerations when performing this recrystallization?

-

Solvent Hazards: Organic solvents are often flammable and volatile. Always work in a well-ventilated fume hood and avoid open flames or spark sources.[7]

-

Heating: When heating flammable solvents, use a steam bath, heating mantle, or hot plate with a spark-free controller. Never heat a closed system, as pressure can build up and cause an explosion.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Part 2: Detailed Experimental Protocol & Workflow

This protocol provides a robust methodology for the purification of this compound.

Experimental Workflow Diagram

Caption: General workflow for the recrystallization of this compound.

Step-by-Step Methodology

-

Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

-

Solvent Addition: Add a small amount of the chosen recrystallization solvent (e.g., ethanol). Begin heating the mixture on a hotplate with stirring.[9]

-

Achieve Saturation: Continue adding the solvent in small portions until the solid completely dissolves at the solvent's boiling point. Crucially, use only the minimum amount of hot solvent required to achieve a clear solution. Adding too much solvent is the most common reason for poor yield.[10][11]

-

Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[12]

-

Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor).[13]

-

Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[9]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.

-

Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.

Part 3: Troubleshooting Guide

This section addresses common issues that may arise during the recrystallization process.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common recrystallization problems.

Q&A Troubleshooting

-

Issue: My compound fails to crystallize and has formed an oil. What should I do?

-

Explanation: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point, often due to high supersaturation or rapid cooling.[11] It can also happen if the compound is very impure.

-

Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent to reduce saturation and allow the solution to cool much more slowly. Insulating the flask can help. If the problem persists, a pre-purification step like a quick filtration through a silica plug may be necessary to remove impurities.[10]

-

-